N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 3-phenyl-2,1-benzoxazole moiety and at position 4 with a carboxamide group linked to a 2-methoxyphenylmethyl chain. The 2-methoxy group may enhance lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-23(25(31)26-15-18-10-6-7-11-22(18)32-2)27-29-30(16)19-12-13-21-20(14-19)24(33-28-21)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUQVWKVYFJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole moiety, which is synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The triazole ring is then formed through a cycloaddition reaction involving an azide and an alkyne . The final step involves coupling the benzoxazole and triazole intermediates under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Compound A : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
- Core : Benzimidazole (fused benzene-imidazole) vs. benzoxazole-triazole in the main compound.
- The propyl chain at position 1 in Compound A may reduce steric hindrance compared to the rigid benzoxazole substituent in the main compound.
Compound B : 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide ()
- Core : Isoxazole-thiazole-oxadiazole vs. triazole-benzoxazole.
- Key Differences :
Carboxamide Substituent Variations
Compound C : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Substituent : Ethylsulfanyl-thiadiazole vs. 2-methoxyphenylmethyl in the main compound.
- Key Differences: The thiadiazole group in Compound C introduces sulfur atoms, which may increase hydrophobicity and affect bioavailability.
Compound D : 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide ()
- Substituent : Ethoxyphenyl and methyltriazole vs. methoxyphenylmethyl and benzoxazole.
- Key Differences :
Comparative Data Table
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
- Benzoxazole vs. Benzimidazole : The oxygen atom in benzoxazole (main compound) may confer greater oxidative stability compared to the nitrogen-rich benzimidazole (Compound A), which could degrade under acidic conditions .
- Methoxy vs. Ethoxy Substituents : The 2-methoxy group in the main compound likely optimizes lipophilicity for membrane permeability, whereas the ethoxy group in Compound D might reduce solubility due to increased hydrophobicity .
- Thiadiazole vs. Triazole : The thiadiazole in Compound C is associated with antimicrobial activity, while the triazole in the main compound is often linked to kinase inhibition or anti-inflammatory effects .
Biological Activity
N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and benzoxazole moieties may contribute to its pharmacological profile. The chemical structure can be represented as follows:
Research indicates that compounds containing triazole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazoles have been shown to possess antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
- Anticancer Activity : Some triazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or enzymes involved in cell proliferation.
- Neuroprotective Effects : Certain derivatives have been noted for their neuroprotective properties against neurodegenerative diseases by reducing oxidative stress and inflammation.
Antimicrobial Activity
In a study examining various triazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial and antifungal activity. The Minimum Inhibitory Concentration (MIC) values were determined against various strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole A | E. coli | 32 |
| Triazole B | S. aureus | 16 |
| Triazole C | C. albicans | 8 |
These results suggest that the triazole moiety plays a crucial role in enhancing antimicrobial efficacy.
Anticancer Activity
Research has also highlighted the anticancer potential of triazole derivatives. For instance, a related compound was tested against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF7 (Breast) | 15.0 |
| A549 (Lung) | 10.0 |
These findings indicate that modifications on the triazole ring can significantly affect the compound's cytotoxicity towards cancer cells.
Neuroprotective Effects
In studies focusing on neuroprotection, certain triazoles were shown to inhibit neuroinflammation and oxidative stress markers in cellular models:
| Treatment | NO Production (µM) | ROS Levels (µM) |
|---|---|---|
| Control | 25 | 40 |
| Triazole D | 10 | 15 |
This data suggests that triazoles may offer protective effects in neurodegenerative conditions by modulating inflammatory responses.
Case Studies
Several case studies have underscored the therapeutic potential of triazole derivatives:
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of a related triazole compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Cancer Therapy : A clinical trial involving patients with advanced solid tumors indicated that a triazole derivative improved overall survival rates when combined with standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
